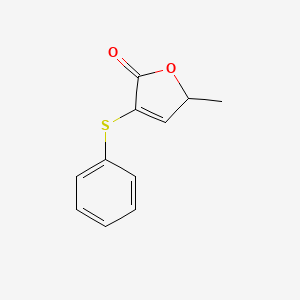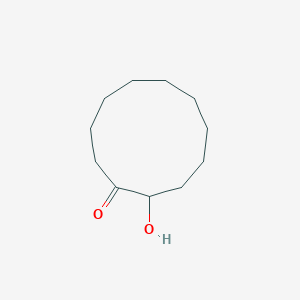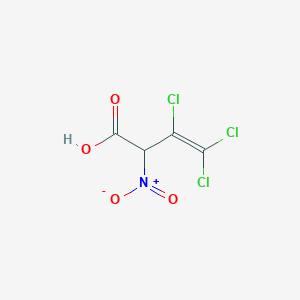
3,4,4-Trichloro-2-nitrobut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4-Trichloro-2-nitrobut-3-enoic acid is a chemical compound characterized by the presence of three chlorine atoms, a nitro group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trichloro-2-nitrobut-3-enoic acid typically involves the chlorination of a suitable precursor followed by nitration and subsequent oxidation. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4-Trichloro-2-nitrobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3,4,4-Trichloro-2-nitrobut-3-enoic acid has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3,4,4-Trichloro-2-nitrobut-3-enoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms can engage in electrophilic interactions. These interactions can modulate biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,4-Trichloro-2-nitrobutanoic acid: Similar structure but lacks the double bond.
2,4,4-Trichloro-3-nitrobut-3-enoic acid: Similar structure but with different positioning of the nitro group.
3,4,4-Trichloro-2-nitrobut-2-enoic acid: Similar structure but with different positioning of the double bond.
Propriétés
Numéro CAS |
55108-38-8 |
|---|---|
Formule moléculaire |
C4H2Cl3NO4 |
Poids moléculaire |
234.42 g/mol |
Nom IUPAC |
3,4,4-trichloro-2-nitrobut-3-enoic acid |
InChI |
InChI=1S/C4H2Cl3NO4/c5-1(3(6)7)2(4(9)10)8(11)12/h2H,(H,9,10) |
Clé InChI |
QSJYGHMBSMVVJR-UHFFFAOYSA-N |
SMILES canonique |
C(C(=C(Cl)Cl)Cl)(C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


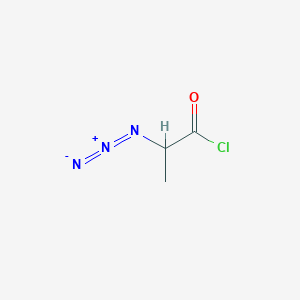
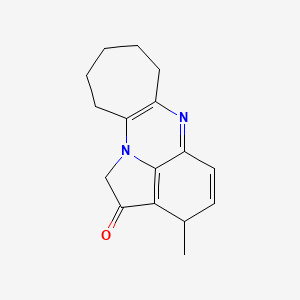
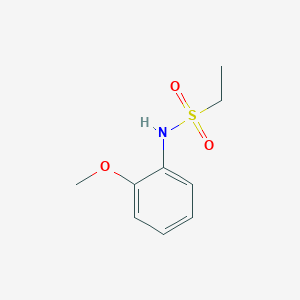
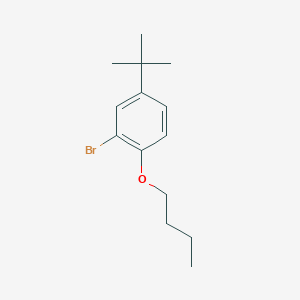
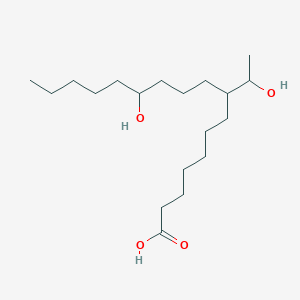
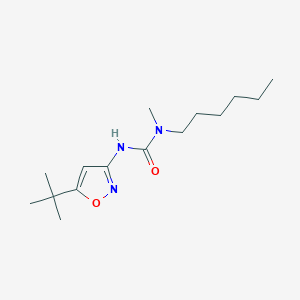
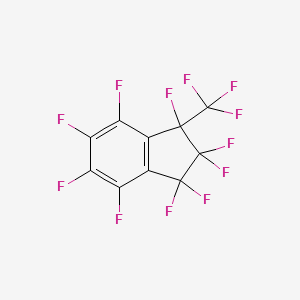
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
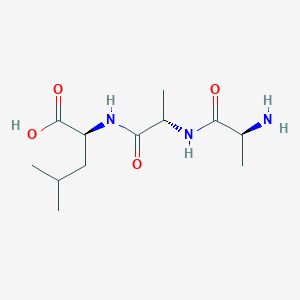
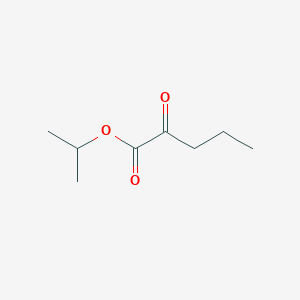
![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)
